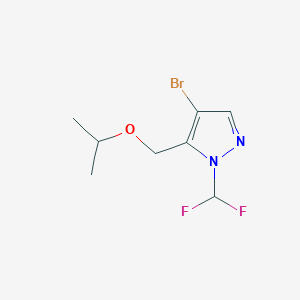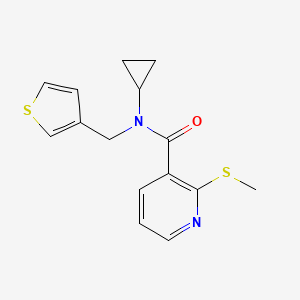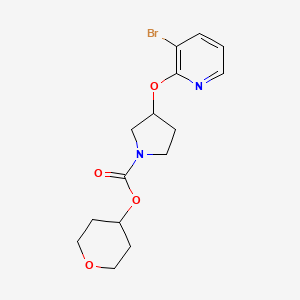
4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole varies depending on its application. In medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. In agriculture, it inhibits the growth of fungi and bacteria by disrupting their cell walls and membranes. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been found to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been found to inhibit the growth of fungi and bacteria. However, the compound may also have toxic effects on non-target organisms, highlighting the importance of careful use and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole in lab experiments is its versatility and potential for various applications. However, limitations include the potential for toxicity and the need for careful handling and regulation.
Zukünftige Richtungen
For research on 4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole include further exploration of its potential applications in medicine, agriculture, and material science. Additionally, research on the compound's toxicity and potential environmental impact is necessary to ensure safe and responsible use. Finally, the development of more efficient and sustainable synthesis methods for the compound is an important area of future research.
Synthesemethoden
The synthesis method for 4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with difluoromethyl isopropyl carbonate in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, 4-bromo-1-(difluoromethyl)-5-(hydroxymethyl)-1H-pyrazole, which is then reacted with isopropyl chloromethyl ether to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(difluoromethyl)-5-(isopropoxymethyl)-1H-pyrazole has been studied extensively for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, it has been used to synthesize novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-bromo-1-(difluoromethyl)-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-5(2)14-4-7-6(9)3-12-13(7)8(10)11/h3,5,8H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPAJUPBSWXFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)
![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)

![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)
![6,7-Dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one](/img/structure/B2681034.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B2681035.png)
